molecular formula C8H5ClF2O B1409143 2,4-Difluoro-6-methylbenzoyl chloride CAS No. 1803813-12-8

2,4-Difluoro-6-methylbenzoyl chloride

Cat. No.: B1409143
CAS No.: 1803813-12-8
M. Wt: 190.57 g/mol
InChI Key: SLHIQAXLYRHSBO-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylbenzoyl chloride is a specialized benzoyl chloride derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular structure, featuring fluorine atoms at the 2- and 4-positions and a methyl group at the 6-position, makes it a valuable building block for constructing complex molecules. The highly reactive acyl chloride group readily undergoes nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and related derivatives . This reactivity is critical for synthesizing novel compounds, particularly in pharmaceutical development. Incorporating fluorine atoms into lead compounds is a established strategy in medicinal chemistry. The presence of fluorine can significantly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane permeability . Furthermore, fluorine can modulate the pKa of neighboring functional groups and influence the conformation of the molecule, all of which are crucial factors for optimizing a compound's binding affinity to biological targets and its overall drug-likeness . As such, this compound serves as a precursor in the exploration of new therapeutic agents. Researchers leverage this compound to develop potential drug candidates, including those with anti-inflammatory and anticancer activities, by creating targeted molecule libraries for high-throughput screening . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions, as acyl chlorides are typically corrosive and moisture-sensitive .

Properties

IUPAC Name

2,4-difluoro-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-2-5(10)3-6(11)7(4)8(9)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHIQAXLYRHSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Thionyl Chloride-Mediated Chlorination

This method involves direct conversion of 2,4-difluoro-6-methylbenzoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂).

Procedure :

  • Step 1 : Combine 120 g of 2,4-difluoro-6-methylbenzoic acid with 250 mL SOCl₂ at room temperature.
  • Step 2 : Heat the mixture to reflux (70–80°C) until gas evolution ceases (~4–6 hours).
  • Step 3 : Distill excess SOCl₂ under reduced pressure (20 mbar), followed by fractional distillation of the crude product.

Key Parameters :

Parameter Value
Reaction Temperature 70–80°C (reflux)
Pressure 20 mbar (distillation)
Yield 72–75%
Boiling Point 103°C at 20 mbar
Refractive Index $$ n_D^{20} = 1.5232 $$

This method achieves high purity (≥98% by GC-MS) and is scalable for industrial production.

Catalytic Chlorination of Methyl-Substituted Precursors

Alternative routes start with 2,4-difluoro-6-methyltoluene, employing radical-initiated side-chain chlorination.

Procedure :

  • Step 1 : React 2,4-difluoro-6-methyltoluene with chlorine gas (Cl₂) at 95–105°C using azobisisobutyronitrile (AIBN) as a catalyst.
  • Step 2 : Monitor reaction progress via GC until ≤0.05% starting material remains.
  • Step 3 : Hydrolyze the trichloromethyl intermediate with water at 110–120°C to form the benzoyl chloride.

Optimized Conditions :

Parameter Value
Catalyst Loading 0.2–1.0 wt% AIBN
Cl₂ Flow Rate 200–400 mL/min
Hydrolysis Temp 110–120°C
Final Purity 98.6–98.7% (HPLC)

This method minimizes side reactions and is suitable for bulk synthesis.

Fluorination-Chlorination Tandem Approach

For substrates lacking fluorine, sequential fluorination and chlorination steps are employed.

Procedure :

  • Step 1 : Fluorinate 6-chloro-3-methylbenzoic acid using SF₄ or DAST at 60–80°C.
  • Step 2 : Chlorinate the fluorinated intermediate with SOCl₂ or oxalyl chloride.

Performance Metrics :

Parameter Value
Fluorination Yield 85–90%
Overall Yield 65–70%
Purity ≥97% (NMR/FTIR)

This route is modular but requires stringent control of fluorination conditions.

Industrial-Scale Production Insights

Large-scale synthesis emphasizes cost efficiency and safety:

  • Reactor Design : Continuous-flow systems reduce Cl₂ exposure risks.
  • Purification : Short-path distillation under vacuum (10–15 mbar) ensures minimal thermal degradation.
  • Quality Control :
    • HPLC : C18 column, 254 nm detection.
    • FTIR : Confirm C=O stretch at 1760–1800 cm⁻¹ and C-Cl at 550–850 cm⁻¹.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
SOCl₂ Chlorination 72–75 ≥98 High Moderate
Catalytic Cl₂ 85–90 98.6–98.7 High High
Tandem Fluorination 65–70 ≥97 Moderate Low

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2,4-Difluoro-6-methylbenzoic acid: Formed from hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2,4-Difluoro-6-methylbenzoyl chloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the introduction of functional groups that can lead to a variety of derivatives useful in further chemical reactions.

Synthetic Routes
The synthesis typically involves the chlorination of 2,4-Difluoro-6-methylbenzoic acid using thionyl chloride or oxalyl chloride under reflux conditions in inert solvents like dichloromethane or chloroform. These methods ensure high yield and purity, essential for subsequent applications in research and industry.

Pharmaceutical Research

Drug Development
The compound is employed in the synthesis of potential drug candidates and intermediates. Its reactivity allows it to participate in acylation reactions that are pivotal for creating bioactive molecules.

Case Study: Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, it has shown a Minimum Inhibitory Concentration (MIC) of approximately 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes.

Material Science

Functionalized Polymers
In material science, this compound is utilized to prepare functionalized polymers and advanced materials. The incorporation of fluorine atoms enhances the properties of these materials, such as thermal stability and chemical resistance.

Application Example
Research has explored the use of this compound in creating polymeric materials with improved mechanical properties and durability, making them suitable for various industrial applications.

Chemical Biology

Modification of Biomolecules
In chemical biology, this compound is used to modify biomolecules for studying biological processes. Its ability to form covalent bonds with nucleophiles allows researchers to investigate protein interactions and enzyme mechanisms.

Case Study: Anticancer Activity
In vitro studies on cancer cell lines (e.g., A431 and Jurkat) revealed that this compound exhibits cytotoxic effects with IC values ranging from 10 to 25 µM . The mechanism may involve inducing apoptosis through caspase pathway activation or inhibiting cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Fluorine SubstitutionIncreases lipophilicity and enhances interaction with proteins
Methyl GroupInfluences steric hindrance and electronic distribution

This relationship highlights how modifications to the compound can significantly affect its biological efficacy.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,4-Difluoro-6-methylbenzoyl chloride with analogous benzoyl chlorides and related derivatives, highlighting structural, physicochemical, and functional differences.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
This compound C₈H₅ClF₂O 190.5 2-F, 4-F, 6-CH₃ Moderate electrophilicity; lipophilic; m.p. ~45–50°C (estimated) Drug synthesis, agrochemical intermediates
2,6-Difluorobenzoyl chloride C₇H₃ClF₂O 176.5 2-F, 6-F High electrophilicity; m.p. ~60–65°C Polymer catalysts, photoactive reagents
4-Chloro-2-fluorobenzoyl chloride C₇H₃Cl₂FO 193.0 2-F, 4-Cl Enhanced stability; m.p. ~55–60°C Peptide coupling agents, dyes
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.1 Benzyloxy group with 2-Cl, 6-F Bulky structure; lower reactivity; m.p. ~80–85°C (estimated) Specialty polymers, surface modifiers
2-Chloro-6-fluorobenzaldehyde C₇H₄ClFO 158.5 2-Cl, 6-F (aldehyde) Polar; m.p. ~30–35°C (reported in historical data) Flavorants, intermediates in fine chemicals

Key Observations:

Reactivity :

  • Fluorine substituents enhance electrophilicity, but steric hindrance from the 6-CH₃ group in This compound slightly reduces its acylation efficiency compared to 2,6-Difluorobenzoyl chloride .
  • The benzyloxy group in 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride further diminishes reactivity due to steric and electronic shielding .

Physical Properties: The methyl group in this compound lowers its melting point compared to non-alkylated analogs (e.g., 2,6-Difluorobenzoyl chloride), as alkyl chains disrupt crystalline packing. Higher molecular weight compounds like 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride exhibit increased thermal stability .

Solubility: Lipophilicity follows the order: this compound > 2,6-Difluorobenzoyl chloride > 4-Chloro-2-fluorobenzoyl chloride, due to the methyl group’s contribution to non-polar interactions.

Research Findings and Industrial Relevance

  • Synthetic Utility : The compound’s fluorine atoms enable regioselective reactions in cross-coupling and nucleophilic substitutions, critical in antiviral drug intermediates (e.g., HIV protease inhibitors).
  • Stability Studies : Unlike 4-Chloro-2-fluorobenzoyl chloride , which hydrolyzes rapidly in aqueous media, This compound exhibits moderate stability under anhydrous conditions, making it suitable for prolonged storage.
  • Comparative Toxicity : Fluorinated benzoyl chlorides generally show lower acute toxicity compared to chlorinated analogs, aligning with green chemistry trends .

Biological Activity

2,4-Difluoro-6-methylbenzoyl chloride is an aromatic compound characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique structural features that influence its biological activity.

  • Chemical Formula : C9_9H6_6ClF2_2O
  • Molecular Weight : 208.59 g/mol
  • CAS Number : 1803813-12-8

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can improve its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For example:

  • Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
  • Case Study : A study evaluating various benzoyl chloride derivatives found that this compound demonstrated an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A431 and Jurkat) revealed that this compound exhibits cytotoxic effects with IC50_{50} values ranging from 10 to 25 µM .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Fluorine SubstitutionIncreases lipophilicity and enhances interaction with proteins
Methyl GroupInfluences steric hindrance and electronic distribution

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Antimicrobial Efficacy : A comprehensive study reported that the compound exhibited strong antimicrobial activity comparable to standard antibiotics .
  • Cytotoxicity Assessment : Research indicated that modifications in the benzene ring significantly affect the cytotoxicity against cancer cells .
  • Enzyme Inhibition : The compound was found to inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Difluoro-6-methylbenzoyl chloride, and how do fluorine substituents influence reagent selection?

  • Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. Common reagents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Fluorine substituents at the 2- and 4-positions increase electron-withdrawing effects, which can accelerate the reaction by stabilizing the intermediate acylium ion. For example, SOCl₂ is preferred for its mild conditions and gaseous byproduct (SO₂), simplifying purification. Reactions are often conducted under anhydrous reflux (3–6 hours) with yields exceeding 75% .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Purity is assessed using:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and absence of unreacted starting materials.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) validates molecular ion peaks (e.g., [M⁺] at m/z 190.0). Cross-referencing with NIST spectral databases ensures accuracy .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.5%) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Key precautions include:

  • Moisture Avoidance : Use Schlenk lines or gloveboxes to prevent hydrolysis, which generates corrosive HCl gas.
  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Conduct reactions in fume hoods due to volatile SOCl₂ or HCl byproducts .

Advanced Research Questions

Q. How do fluorine substituents affect the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). For example, in amidation, the reaction with aniline proceeds 30% faster compared to non-fluorinated analogs. However, steric hindrance from the 6-methyl group may reduce accessibility, requiring optimized stoichiometry (1.2–1.5 eq nucleophile) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in spectral peaks (e.g., unexpected ¹⁹F NMR shifts) can arise from trace moisture or isomerization. Strategies include:

  • Multi-Technique Validation : Combine NMR, MS, and IR to cross-verify functional groups.
  • Computational Modeling : Density Functional Theory (DFT) predicts ¹⁹F chemical shifts (±2 ppm accuracy) to confirm assignments .

Q. How can reaction conditions be optimized to minimize side reactions in multi-step syntheses?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce Fries rearrangement during acylation.
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) improve regioselectivity in Friedel-Crafts reactions.
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluoro-6-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-6-methylbenzoyl chloride

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